molecular formula C18H27N3O B2578886 1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea CAS No. 1396677-31-8

1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea

Cat. No. B2578886
CAS RN: 1396677-31-8
M. Wt: 301.434
InChI Key: SDDZXLDYPQYYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a diisopropylamino group (a nitrogen atom attached to two isopropyl groups), and a urea group (a carbonyl group attached to two amine groups). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea” would be characterized by the presence of a benzyl group, a diisopropylamino group, and a urea group. The benzyl group is aromatic, the diisopropylamino group is aliphatic and contains a nitrogen atom, and the urea group contains a carbonyl group and two amine groups .


Chemical Reactions Analysis

The chemical reactions of “1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea” would likely be influenced by its functional groups. The benzyl group could undergo electrophilic aromatic substitution reactions, the diisopropylamino group could participate in reactions involving the nitrogen atom, and the urea group could undergo reactions involving the carbonyl group or the amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea” would be influenced by its molecular structure. For example, the presence of the benzyl group could contribute to its lipophilicity, the diisopropylamino group could influence its basicity, and the urea group could contribute to its ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of “1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea” would depend on its biological target. Based on its structure, it could potentially interact with biological targets through hydrogen bonding (via the urea group), aromatic stacking interactions (via the benzyl group), or through other types of interactions .

properties

IUPAC Name

1-benzyl-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-15(2)21(16(3)4)13-9-8-12-19-18(22)20-14-17-10-6-5-7-11-17/h5-7,10-11,15-16H,12-14H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDZXLDYPQYYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)NCC1=CC=CC=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-(diisopropylamino)but-2-yn-1-yl)urea

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